2,4-dichloro-N-propylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11Cl2NO2S |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
2,4-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
VZKPFIJGBYDFRD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2,4 Dichloro N Propylbenzenesulfonamide Analogs
Impact of Substituents on the Benzene (B151609) Ring (e.g., Dichloro Pattern)
The substitution pattern on the benzenesulfonamide (B165840) scaffold is a key determinant of biological activity. The presence and positioning of halogen atoms, such as chlorine, on the benzene ring significantly influence the compound's potency and selectivity.
Research on analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), a partial agonist of the peroxisome proliferator-activated receptor γ (PPARγ), highlights the importance of the dichloro pattern. nih.govnih.gov Studies have shown that substitutions at position 4 of the benzene ring are associated with higher transcriptional activity, while substitutions at position 2 contribute to tighter packing and enhanced activity. nih.govnih.gov This suggests that the 2,4-dichloro arrangement in 2,4-dichloro-N-propylbenzenesulfonamide is likely crucial for its interaction with biological targets.
The general SAR of sulfonamides indicates that the amino and sulfonyl groups on the benzene ring are essential and should ideally be in the 1 and 4 positions. pharmacy180.comyoutube.com While this compound does not have an amino group, the principle of specific substitution patterns affecting activity holds. Any alteration, such as replacing the benzene ring with other ring systems or adding more substituents, often leads to a decrease or complete loss of activity. pharmacy180.comyoutube.com
Table 1: Impact of Benzene Ring Substitutions on Biological Activity
| Compound/Analog Series | Substitution Pattern | Observed Effect on Activity | Reference |
| INT131 Analogs | Substitution at position 4 | Associated with higher transcriptional activity for PPARγ. | nih.gov |
| INT131 Analogs | Substitution at position 2 | Aided in tighter packing and increased activity. | nih.gov |
| General Sulfonamides | Replacement of benzene ring | Decreases or abolishes activity. | pharmacy180.comyoutube.com |
| General Sulfonamides | Additional substituents on benzene ring | Decreases or abolishes activity. | pharmacy180.comyoutube.com |
| Chalcone-Sulfonamide Hybrids | 2,4-dichlorobenzenesulfonamide (B1301883) moiety | Essential pharmacophore for anticancer properties. | mdpi.com |
Influence of the N-Alkyl Chain (e.g., N-Propyl) on Biological Activity
The nature of the N-alkyl substituent on the sulfonamide nitrogen is a significant factor in determining the biological activity of benzenesulfonamide derivatives. In the case of this compound, the N-propyl group plays a crucial role in modulating its interaction with target proteins.
Studies on arylpropyl sulfonamides have indicated that the length of the alkyl chain is important for cytotoxic activities. nih.gov Generally, compounds with longer alkyl chains exhibit increased activity compared to those with shorter chains. nih.gov For example, in a study of B13 analogues, compounds with C13H27 and C11H23 alkyl chains showed more potent cytotoxic activities than those with C7H15 and C8H17 chains. nih.gov This suggests that the propyl group in this compound contributes to a favorable level of lipophilicity and steric bulk for optimal binding.
The stereochemistry of the propyl group can also be a critical factor. Research has shown that for some arylpropyl sulfonamides, a specific stereoisomer, such as the (1R, 2R) configuration, can lead to higher activity. nih.gov While not always critical, this preference indicates that the three-dimensional arrangement of the N-propyl group can influence how the molecule fits into a binding pocket.
Table 2: Influence of N-Alkyl Chain on Cytotoxicity of Arylpropyl Sulfonamides
| Compound Series | Alkyl Chain Length | Cytotoxic Activity (IC50) | Reference |
| Arylpropyl Sulfonamides | Long (e.g., C13H27, C11H23) | More potent | nih.gov |
| Arylpropyl Sulfonamides | Short (e.g., C7H15, C8H17) | Less potent | nih.gov |
Role of the Sulfonamide Linker in Molecular Recognition
The sulfonamide group (-SO2NH-) is a cornerstone in medicinal chemistry, serving as a critical linker that influences both the structural and electronic properties of a molecule, thereby playing a pivotal role in molecular recognition and biological activity. ajchem-b.comresearchgate.net This functional group is found in a wide array of therapeutic agents, a testament to its versatility and importance in drug design. wikipedia.orgnih.gov
A key feature of the sulfonamide linker is its ability to act as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets like proteins and enzymes. tandfonline.com In many instances, the sulfonamide moiety serves as a bioisostere for other functional groups, such as amides or carboxylic acids, offering improved metabolic stability. researchgate.net For example, sulfonamides are inherently more stable in mammalian systems than amides. researchgate.net
In the context of this compound analogs, such as INT131, the sulfonamide linker is deemed critical to their biological activity. nih.govnih.gov Its replacement or significant alteration often leads to a substantial loss of potency. The sulfonamide group's geometry, with a tetrahedral sulfur atom, and its electronic properties contribute to its function as a rigid and effective linker. researchgate.net
Furthermore, the sulfonamide group can act as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases, where the sulfonamidate anion coordinates with the zinc ion in the active site. nih.gov While the specific targets of this compound may not all be metalloenzymes, this illustrates the diverse roles the sulfonamide linker can play in molecular interactions. The linker's ability to confer favorable physicochemical properties, such as solubility and stability, further enhances its value in drug discovery. tandfonline.com
Table 3: Key Roles of the Sulfonamide Linker
| Feature | Role in Molecular Recognition | Reference |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. | tandfonline.com |
| Metabolic Stability | More stable than amide linkers in biological systems. | researchgate.net |
| Bioisosterism | Can act as a bioisostere for carboxylic acids and amides. | researchgate.net |
| Structural Rigidity | Provides a rigid connection between different parts of the molecule. | researchgate.net |
| Zinc Binding | Can coordinate with zinc ions in the active site of metalloenzymes. | nih.gov |
Systematic Structural Modifications and Bioisosteric Replacements in the this compound Scaffold
Systematic structural modifications and bioisosteric replacements are key strategies in medicinal chemistry to optimize the properties of a lead compound like this compound. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.comdrughunter.com
For the benzenesulfonamide scaffold, various bioisosteric replacements can be considered. The phenyl ring, for instance, can be replaced by other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com However, in many sulfonamide series, replacing the benzene ring has been shown to be detrimental to activity. researchgate.net
Modifications to the substituents on the benzene ring are also a common strategy. The chlorine atoms in the 2,4-dichloro pattern could be replaced with other halogens like fluorine or bromine, or with other small, lipophilic groups. nih.gov These changes can affect the electronic properties and binding interactions of the molecule.
The sulfonamide linker itself can be a subject of bioisosteric replacement, although this is often challenging without losing significant activity. In some cases, sulfoximines have been explored as bioisosteres for sulfonamides. drughunter.com
The N-propyl group can also be modified. This could involve changing the alkyl chain length, introducing branching, or replacing it with a small cycloalkyl group. Such modifications can fine-tune the lipophilicity and steric profile of the molecule to improve target engagement and pharmacokinetic properties.
A study on benzenesulfonamide derivatives as anti-influenza inhibitors demonstrated the value of structural modifications. nih.gov By optimizing a lead compound, researchers were able to identify analogs with significantly improved metabolic stability and potent antiviral activity. nih.gov This highlights the potential for enhancing the therapeutic profile of this compound through systematic structural modifications.
Table 4: Examples of Bioisosteric Replacements in Drug Design
| Original Group | Potential Bioisosteric Replacement(s) | Reference |
| Phenyl | Pyridyl, Thiophene | cambridgemedchemconsulting.com |
| Chlorine | Fluorine, Bromine, Methyl | cambridgemedchemconsulting.com |
| Sulfonamide | Sulfoximine | drughunter.com |
| -CH= (in a ring) | -N=, -S- | cambridgemedchemconsulting.com |
| Carboxylic Acid (CO2H) | Tetrazole, Sulfonamide | researchgate.net |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound is a critical factor that dictates its biological activity. The spatial arrangement of the dichloro-substituted benzene ring, the sulfonamide linker, and the N-propyl group determines how the molecule fits into the binding site of its biological target.
Crystallographic studies of related sulfonamide compounds provide insights into the preferred conformations. For example, in the crystal structure of 2,4-dichloro-N-(4-methyl-phenyl)benzene-sulfonamide, the conformation of the N-C bond in the C-SO2-NH-C segment is gauche with respect to both S=O bonds. nih.gov The molecule is twisted at the S-N bond, with specific C-SO2-NH-C torsion angles. nih.gov Similar conformational features are observed in other dichlorinated N-phenylbenzenesulfonamides, with variations in the torsion angles and the tilt between the benzene rings. nih.govnih.gov
The flexibility of the molecule, particularly the rotational freedom around the S-N bond and the bonds within the N-propyl chain, allows it to adopt different conformations. Computational studies, such as molecular dynamics simulations, can help to explore the conformational landscape and identify low-energy, biologically relevant conformations. researchgate.net
The correlation between conformation and activity is often established through techniques like 3D-QSAR (Quantitative Structure-Activity Relationship). nih.gov In a study of arylpropyl sulfonamides, CoMSIA (Comparative Molecular Similarity Indices Analysis) was used to build predictive models. nih.gov These models revealed that the stereochemistry of the propyl group, specifically a (1R, 2R) configuration, was important for cytotoxic activity, highlighting the significance of a specific 3D arrangement. nih.gov
Furthermore, the introduction of structural elements that restrict conformational freedom can be a useful strategy to enhance activity and selectivity. For instance, incorporating a cyclic urea (B33335) linker in some benzenesulfonamide derivatives was shown to provide a preferential rotational isomer for interacting with the active sites of carbonic anhydrases. nih.gov This suggests that constraining the conformation of this compound could potentially lead to more potent and selective analogs.
Table 5: Torsion Angles in Dichlorinated Benzenesulfonamide Derivatives
| Compound | C-SO2-NH-C Torsion Angle | Reference |
| 2,4-Dichloro-N-(4-methyl-phenyl)benzene-sulfonamide | 60.6°, -59.7°, 63.9°, 53.0° | nih.gov |
| 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | -52.0° | nih.gov |
| 2,4-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide | -93.9° | nih.gov |
Computational Chemistry and Molecular Modeling of 2,4 Dichloro N Propylbenzenesulfonamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting ligand-protein interactions.
Ligand-Protein Interaction Analysis (Binding Mode Prediction)
The prediction of the binding mode of 2,4-dichloro-N-propylbenzenesulfonamide to a protein's active site is a critical step in understanding its potential biological effects. This process involves the use of docking software to place the ligand into the binding pocket of a target protein and score the different poses based on a scoring function.
The binding mode is determined by a variety of non-covalent interactions. For a compound like this compound, these interactions would likely include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a key pharmacophore, with the oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors and the NH group acting as a hydrogen bond donor. These can form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The dichlorinated benzene (B151609) ring and the N-propyl group are hydrophobic and would be expected to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.
π-π Stacking: The aromatic 2,4-dichlorophenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atoms on the benzene ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.
A hypothetical binding mode of this compound within a generic kinase inhibitor binding site is illustrated in the table below. This is a representative example of the types of interactions that would be analyzed.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen | Lysine (B10760008), Arginine, Serine |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Main-chain Carbonyl |
| Hydrophobic | N-propyl group | Leucine, Valine, Isoleucine |
| π-π Stacking | Dichlorophenyl ring | Phenylalanine, Tyrosine |
| Halogen Bond | Chlorine atoms | Main-chain Carbonyl Oxygen, Aspartate |
Binding Affinity Prediction
Binding affinity prediction quantifies the strength of the interaction between a ligand and its target protein, typically expressed as the binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Docking programs use scoring functions to estimate this affinity. Lower binding energy values generally indicate a more stable and favorable interaction.
The predicted binding affinity of this compound would be influenced by the sum of all favorable and unfavorable interactions. The dichlorophenyl group, for instance, can contribute significantly to binding through hydrophobic and halogen bonding interactions. The flexibility of the N-propyl chain allows it to adopt a conformation that maximizes favorable contacts within the binding pocket.
While no specific binding affinity data for this compound is available, studies on similar benzenesulfonamide (B165840) derivatives against various targets like carbonic anhydrases have shown a wide range of affinities, highlighting the importance of the specific substitution pattern. For instance, docking studies of other benzenesulfonamide derivatives have reported binding energies in the range of -5 to -10 kcal/mol, depending on the target and the specific substitutions on the benzenesulfonamide scaffold. nih.govrsc.org
A hypothetical comparison of the predicted binding affinities of this compound and a related analog against a target protein is presented below to illustrate the type of data generated.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.5 |
| 2,4-dichloro-N-phenylbenzenesulfonamide | -8.2 |
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Starting with a known active compound or a promising scaffold like this compound, virtual screening can be employed to discover novel analogs with potentially improved properties.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity or how well they fit. This approach is powerful when a high-quality crystal structure of the target is available.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand, such as this compound, is used as a template to search for other compounds with similar 2D or 3D features (e.g., shape, pharmacophores).
Through these virtual screening campaigns, a diverse set of new chemical entities based on the this compound scaffold could be identified for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of benzenesulfonamide analogs, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., branching indices).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation techniques.
A hypothetical QSAR equation for a series of benzenesulfonamide derivatives might look like this:
pIC₅₀ = c₀ + c₁ * (logP) + c₂ * (Dipole_Moment) + c₃ * (Molecular_Surface_Area)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.
Identification of Key Structural Descriptors Influencing Activity
A well-validated QSAR model can be used to predict the biological activity of new, untested compounds. Furthermore, the model provides valuable insights into the structural features that are most important for the desired activity. By examining the descriptors included in the QSAR equation and their respective coefficients, one can identify the key drivers of activity.
For the this compound series, a QSAR study might reveal the following:
A positive coefficient for a descriptor related to hydrophobicity (like logP) would suggest that increasing the lipophilicity of the molecule enhances its activity.
A negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.
The inclusion of an electronic descriptor could highlight the importance of the electronic environment of the sulfonamide or the aromatic ring.
This information is crucial for the rational design of new analogs with improved potency and selectivity. The table below provides an example of the types of descriptors that would be considered in a QSAR study of benzenesulfonamide derivatives.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Lipophilic | LogP | Membrane permeability, hydrophobic interactions |
| Electronic | Dipole Moment, HOMO/LUMO energies | Receptor binding, reactivity |
| Steric/Topological | Molecular Weight, Molar Refractivity | Fit within the binding site, steric hindrance |
| Constitutional | Number of rotatable bonds | Conformational flexibility |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide invaluable insights into its behavior at the atomic level, particularly its interactions with biological macromolecules. Such simulations would involve generating a 3D model of the molecule and then calculating the forces between atoms and the resulting motions based on the principles of classical mechanics.
While no specific MD studies on this compound have been published, the methodology would be crucial for understanding its potential as a bioactive compound. For instance, benzenesulfonamides are a well-known class of compounds that often target enzymes like carbonic anhydrase. nih.govnih.gov MD simulations would be instrumental in elucidating the specific binding mechanisms and stability of such interactions.
For instance, in 2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide, the C—SO2—NH—C torsion angle is 67.8 (2)°. nih.gov In contrast, for 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, this angle is -51.98 (18)°. nih.gov These differences highlight how substitutions on the N-aryl ring can influence the molecule's preferred conformation. In the case of this compound, the flexible propyl chain would likely lead to a wider range of accessible conformations compared to a more rigid N-aryl substituent.
An MD simulation of a ligand-receptor complex involving this compound would typically analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD would suggest that the ligand has found a stable binding pose within the receptor's active site. Furthermore, the analysis of hydrogen bonds and hydrophobic interactions throughout the simulation would provide a detailed picture of the forces stabilizing the complex.
Below is a hypothetical data table illustrating the kind of data that would be generated from an MD simulation to assess ligand-receptor complex stability.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 4 |
| 10 | 1.25 | 1.50 | 3 |
| 20 | 1.30 | 1.55 | 3 |
| 30 | 1.28 | 1.60 | 4 |
| 40 | 1.35 | 1.58 | 3 |
| 50 | 1.32 | 1.62 | 3 |
This table is illustrative and not based on actual experimental data for this compound.
The dynamic nature of molecular interactions is a key aspect that MD simulations can reveal. While a static crystal structure provides a single snapshot, a molecule in solution or within a biological binding pocket is in constant motion. For this compound, the propyl group, in particular, would exhibit significant conformational flexibility.
MD simulations would allow for the exploration of the conformational landscape of the propyl chain when the molecule is bound to a receptor. This analysis could involve tracking the dihedral angles of the propyl group's carbon-carbon bonds over time. Such information is critical, as different conformations of the ligand can lead to varied interactions with the amino acid residues of the binding pocket, ultimately affecting binding affinity and specificity.
The interactions within the binding site are not static. Hydrogen bonds can form and break, and the ligand can adjust its position and orientation. An analysis of the dynamic interactions would involve calculating the residence time of hydrogen bonds and mapping the hydrophobic contacts between the dichlorophenyl ring of the ligand and nonpolar residues of the receptor. This would provide a detailed understanding of the key determinants of binding.
A hypothetical analysis of dynamic interactions from an MD simulation could be summarized in the following table:
| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |
| Asp 121 | Hydrogen Bond | 85.2 | 2.8 |
| Val 156 | Hydrophobic | 95.5 | 3.9 |
| Phe 178 | π-π Stacking | 60.1 | 4.5 |
| Leu 204 | Hydrophobic | 92.3 | 4.1 |
This table is illustrative and not based on actual experimental data for this compound.
Conclusion and Future Research Directions for 2,4 Dichloro N Propylbenzenesulfonamide Research
Summary of Current Research Gaps and Opportunities in the Field
A thorough review of the existing literature reveals several key research gaps that present significant opportunities for future investigation into 2,4-dichloro-N-propylbenzenesulfonamide. The primary challenge is the limited specific data on its biological activity profile and mechanism of action. While the broader class of sulfonamides is known for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, the specific therapeutic potential of the N-propyl variant is largely unexplored. ajchem-b.comajchem-b.comresearchgate.net
Key Research Gaps and Opportunities:
Comprehensive Biological Screening: A significant opportunity lies in subjecting this compound to a broad panel of biological assays. This would help in identifying its primary pharmacological activities and potential therapeutic targets.
Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action is crucial. This could involve studies on enzyme inhibition, receptor binding, or modulation of signaling pathways.
Structure-Activity Relationship (SAR) Studies: There is a lack of systematic SAR studies for N-alkyl dichlorobenzenesulfonamides. Investigating how modifications to the dichlorophenyl ring, the sulfonamide linker, and the N-propyl group affect biological activity would provide invaluable information for the design of more potent and selective analogs.
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of this compound, is essential for its development as a potential drug candidate.
Potential for Rational Design of Novel Analogs with Enhanced Specificity
The principles of rational drug design offer a powerful approach to optimize the therapeutic potential of this compound. By systematically modifying its chemical structure, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.
Strategies for Rational Analog Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

